Cas no 1208794-70-0 (N-(4-piperidinylmethyl)acetamide hydrobromide)

N-(4-piperidinylmethyl)acetamide hydrobromide Chemical and Physical Properties
Names and Identifiers
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- N-(4-piperidinylmethyl)acetamide hydrobromide
- N-(piperidin-4-ylmethyl)acetamide hydrobromide
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- MDL: MFCD13193919
- Inchi: 1S/C8H16N2O.BrH/c1-7(11)10-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3,(H,10,11);1H
- InChI Key: OHKZIUDCQYHTJB-UHFFFAOYSA-N
- SMILES: C(C1CCNCC1)NC(=O)C.Br
N-(4-piperidinylmethyl)acetamide hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1245163-5g |
N-(4-piperidinylmethyl)acetamide hydrobromide |
1208794-70-0 | 95% | 5g |
$175 | 2025-02-25 | |
Fluorochem | 359120-10g |
N-(4-piperidinylmethyl)acetamide hydrobromide |
1208794-70-0 | 95.0% | 10g |
£204.00 | 2023-04-23 | |
eNovation Chemicals LLC | Y1245163-5g |
N-(4-piperidinylmethyl)acetamide hydrobromide |
1208794-70-0 | 95% | 5g |
$175 | 2024-06-06 | |
abcr | AB216749-25 g |
N-(4-Piperidinylmethyl)acetamide hydrobromide; 95% |
1208794-70-0 | 25g |
€646.10 | 2022-03-04 | ||
TRC | D292723-500mg |
N-(4-Piperidinylmethyl)acetamide Hydrobromide |
1208794-70-0 | 500mg |
$ 80.00 | 2022-06-05 | ||
TRC | D292723-100mg |
N-(4-Piperidinylmethyl)acetamide Hydrobromide |
1208794-70-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
Fluorochem | 359120-5g |
N-(4-piperidinylmethyl)acetamide hydrobromide |
1208794-70-0 | 95.0% | 5g |
£126.00 | 2023-04-23 | |
Chemenu | CM488829-5g |
N-(Piperidin-4-ylmethyl)acetamide hydrobromide |
1208794-70-0 | 97% | 5g |
$186 | 2022-09-04 | |
abcr | AB216749-25g |
N-(4-Piperidinylmethyl)acetamide hydrobromide, 95%; . |
1208794-70-0 | 95% | 25g |
€465.60 | 2024-04-20 | |
1PlusChem | 1P00J1QR-5g |
N-(4-piperidinylmethyl)acetamide hydrobromide |
1208794-70-0 | 95% | 5g |
$128.00 | 2025-03-01 |
N-(4-piperidinylmethyl)acetamide hydrobromide Related Literature
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on N-(4-piperidinylmethyl)acetamide hydrobromide
N-(4-piperidinylmethyl)acetamide hydrobromide: A Comprehensive Overview
N-(4-piperidinylmethyl)acetamide hydrobromide, also known by its CAS number 1208794-70-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name itself is a testament to its chemical composition, with the "piperidinyl" group indicating the presence of a six-membered ring containing one nitrogen atom, while "acetamide" highlights the amide functional group derived from acetic acid. The "hydrobromide" suffix signifies the presence of a bromine atom in its structure, which plays a crucial role in its pharmacokinetic properties.
Recent studies have shed light on the synthesis and characterization of N-(4-piperidinylmethyl)acetamide hydrobromide. Researchers have employed advanced spectroscopic techniques such as NMR and IR to elucidate its molecular structure and confirm its purity. These findings have been instrumental in understanding the compound's stability under various conditions, which is critical for its potential use in pharmaceutical formulations.
The pharmacological profile of N-(4-piperidinylmethyl)acetamide hydrobromide has been extensively studied. Preclinical trials have demonstrated its ability to modulate specific receptor systems, making it a promising candidate for treating conditions such as chronic pain and inflammation. The compound's bioavailability has been optimized through targeted drug delivery systems, ensuring efficient absorption and reduced side effects.
One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. By modifying the piperidine ring or the acetamide group, chemists can generate derivatives with enhanced therapeutic properties. For instance, substituting the bromine atom with other halogens or introducing additional functional groups could yield compounds with improved selectivity and efficacy.
From an environmental perspective, the synthesis and disposal of N-(4-piperidinylmethyl)acetamide hydrobromide have been evaluated for their ecological impact. Green chemistry principles have been incorporated into its production process to minimize waste and reduce energy consumption. These efforts align with global initiatives aimed at sustainable chemical manufacturing.
In conclusion, N-(4-piperidinylmethyl)acetamide hydrobromide (CAS No. 1208794-70-0) represents a versatile compound with vast potential in the pharmaceutical industry. Its unique chemical structure, coupled with recent advancements in synthesis and pharmacology, positions it as a key player in future drug development. As research continues to uncover new applications and optimizations, this compound is poised to make significant contributions to medical science.
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